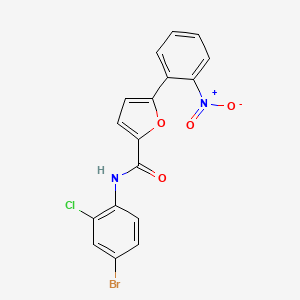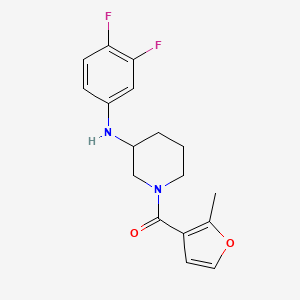![molecular formula C25H19NO3 B5124955 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone, also known as Cmpd-7, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and induce the expression of p21, which leads to cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to inhibit the activity of beta-secretase 1 (BACE1), which reduces the production of amyloid-beta. In Parkinson's disease research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone are dependent on the specific disease being studied. In cancer research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
For 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone research include further studies on its efficacy and safety in animal models and clinical trials, as well as investigations into its potential as a therapeutic agent for other diseases. Additionally, studies on the optimization of the synthesis method and the development of analogs with improved pharmacological properties are also needed.
Synthesemethoden
The synthesis method of 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone involves a multi-step process that includes the condensation of 2-furylamine and 1-(2-bromoethyl)naphthalene, followed by cyclization with 3-(dimethylamino)propionyl chloride and 2-methyl-2-butenedioic anhydride. The final product is obtained through the reduction of the resulting ketone with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease research, 2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
furan-2-yl-[1-(2-naphthalen-1-yloxyethyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-25(24-13-6-15-28-24)21-17-26(22-11-4-3-10-20(21)22)14-16-29-23-12-5-8-18-7-1-2-9-19(18)23/h1-13,15,17H,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFIJKMTMLYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl{1-[2-(naphthalen-1-yloxy)ethyl]-1H-indol-3-yl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)